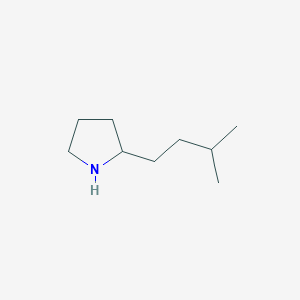

2-(3-Methylbutyl)pyrrolidine

Beschreibung

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Medicinal Chemistry and Natural Products Research

The pyrrolidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery. pageplace.de The prevalence of the pyrrolidine motif in numerous FDA-approved drugs underscores its importance. nih.gov In fact, it is one of the most common five-membered non-aromatic nitrogen heterocycles found in pharmaceuticals. nih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is non-planar, allowing for a better exploration of the three-dimensional space of a biological target's binding site. nih.govnih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers with distinct biological activities. nih.govresearchgate.net This stereochemical diversity is crucial for achieving high selectivity and potency.

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its basicity can be fine-tuned through substitution, influencing properties like solubility and bioavailability. bohrium.com

The pyrrolidine nucleus is a common feature in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms. nih.gov Notable examples include nicotine (B1678760), hygrine, and the amino acids proline and hydroxyproline. wikipedia.org Many of these naturally occurring pyrrolidine-containing compounds exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov

Overview of Substituted Pyrrolidines in Academic Inquiry

The versatility of the pyrrolidine scaffold has spurred extensive academic research into its substituted derivatives. nih.govnih.govtandfonline.comorganic-chemistry.org Scientists have developed numerous synthetic methodologies to access a wide range of substituted pyrrolidines with diverse functionalities. organic-chemistry.orgacs.orgrsc.org These synthetic efforts are driven by the broad spectrum of applications for these compounds.

In academic research, substituted pyrrolidines are investigated for their roles as:

Chiral Auxiliaries and Catalysts: The inherent chirality of many pyrrolidine derivatives, such as those derived from proline, makes them valuable tools in asymmetric synthesis for controlling the stereochemical outcome of reactions. nih.gov

Building Blocks in Organic Synthesis: Substituted pyrrolidines serve as key intermediates in the total synthesis of complex natural products and medicinally relevant molecules. researchgate.netwhiterose.ac.uk

Pharmacological Probes: The synthesis of novel substituted pyrrolidines allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for a desired biological effect. nih.govnih.gov Research has explored the potential of substituted pyrrolidines in various therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnih.gov

The development of efficient and stereoselective methods for the synthesis of 2-substituted pyrrolidines has been a significant focus of research. nih.govtandfonline.comorganic-chemistry.orgacs.org These methods often employ strategies such as reductive amination, cycloaddition reactions, and the use of chiral catalysts to achieve high levels of stereocontrol. nih.govacs.org

Focus on 2-(3-Methylbutyl)pyrrolidine: A Case Study in Contemporary Chemical Biology and Organic Synthesis Research

Within the broad class of substituted pyrrolidines, 2-(3-Methylbutyl)pyrrolidine serves as an interesting case study. While not as extensively studied as some other pyrrolidine derivatives, it represents a class of 2-alkylpyrrolidines that have garnered attention for their biological activities.

Chemical and Physical Properties of 2-(3-Methylbutyl)pyrrolidine

| Property | Value |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.26 g/mol |

| IUPAC Name | 2-isopentylpyrrolidine |

| Physical Form | Liquid |

| CAS Number | 1042807-69-1 |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.govuni.lu

Research into closely related 2-alkylpyrrolidine alkaloids, such as (-)-(R)-bgugaine, has revealed significant biological effects, including antibacterial, antifungal, and cytotoxic activities. nih.govnih.govclockss.org These findings suggest that the 2-alkylpyrrolidine scaffold, including the 2-(3-methylbutyl) moiety, may be a valuable pharmacophore for the development of new therapeutic agents.

The synthesis of 2-(3-methylbutyl)pyrrolidine and its analogs can be achieved through various organic synthesis routes developed for 2-substituted pyrrolidines. organic-chemistry.orgacs.orgrsc.org The exploration of its specific biological targets and mechanisms of action is an area of ongoing interest in chemical biology. The study of such compounds contributes to a deeper understanding of how simple alkyl substitutions on the pyrrolidine ring can modulate biological activity, providing valuable data for the design of future drug candidates. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHNQRWWFPHQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemoecological Relevance of 2 3 Methylbutyl Pyrrolidine and Analogues

Isolation and Identification of N-Alkylated Pyrrolidine (B122466) Alkaloids from Biological Sources

N-alkylated pyrrolidine alkaloids are a class of nitrogen-containing heterocyclic compounds found in a variety of biological sources, most notably in the venoms of certain insect species. These alkaloids are characterized by a pyrrolidine ring, a five-membered saturated ring containing one nitrogen atom, which is substituted at the nitrogen atom with an alkyl group. The specific compound, 2-(3-Methylbutyl)pyrrolidine, features an isopentyl group attached to the nitrogen of the pyrrolidine ring.

Occurrence in Insect Venoms: Ant Venom Alkaloids (e.g., Leptothoracine)

A significant source of N-alkylated pyrrolidine alkaloids is the venom of ants, particularly those belonging to the subfamily Myrmicinae. taylorfrancis.comnih.gov Many species within this subfamily produce venoms rich in a diverse array of alkaloids, which serve various ecological functions. nih.govannualreviews.org

One notable example is the discovery of these alkaloids in ants of the genus Leptothorax. The venom of these ants contains a specific N-alkylated pyrrolidine alkaloid named Leptothoracine . Research has identified related compounds in various ant species, highlighting the prevalence of this chemical class within ant venoms. annualreviews.org For instance, the venoms of Monomorium and Solenopsis species also contain a variety of pyrrolidine and other related alkaloids. taylorfrancis.comantwiki.org

The identification of these compounds has been achieved through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which allow for the separation and structural elucidation of the individual components of the complex venom mixtures. acs.org

Table 1: Examples of N-Alkylated Pyrrolidine Alkaloids in Ant Venoms

| Alkaloid Name | Ant Genus | Reference |

| Leptothoracine | Leptothorax | annualreviews.org |

| 2,5-dialkylpyrrolidines | Monomorium | antwiki.org |

| 2-butyl-5-heptylpyrrolidine | Megalomyrmex | antwiki.org |

Role in Inter-species Chemical Communication and Defense Mechanisms

The pyrrolidine alkaloids found in ant venoms play a crucial role in the chemical ecology of these insects, particularly in inter-species communication and defense. These compounds often act as potent chemical weapons and deterrents against predators and competitors. psu.eduresearchgate.net

The venom alkaloids can induce a range of effects on other organisms. For example, they can act as repellents, deterring other ants and arthropods from food sources or territories. antwiki.org In some cases, these alkaloids have been shown to have insecticidal properties. antwiki.org

Furthermore, some parasitic ant species utilize these chemical signals in a more sophisticated manner. For instance, the cuckoo ant Leptothorax kutteri uses "propaganda substances" from its Dufour's gland to disrupt the social cohesion of its host ant, Leptothorax acervorum. antwiki.orgmyrmecologicalnews.org These substances can cause the host workers to attack each other, effectively overriding their nestmate recognition cues and facilitating the parasite's infiltration of the host colony. antwiki.orgmyrmecologicalnews.org Similarly, the slave-making ant Harpagoxenus sublaevis employs chemical weapons from its Dufour's gland during slave raids. antwiki.orgzobodat.at

Biosynthetic Pathways of Pyrrolidine Alkaloids

The biosynthesis of pyrrolidine alkaloids, like many other alkaloids, involves a series of enzymatic reactions that transform common metabolic precursors into the final complex structures. psu.eduwikipedia.org

Precursor Incorporation and Enzymatic Transformations

The fundamental building blocks for many alkaloids are amino acids. researchgate.net In the case of pyrrolidine alkaloids, the amino acid ornithine is a key precursor. rsc.org The biosynthetic pathway generally begins with the decarboxylation of ornithine to produce putrescine. rsc.org

Subsequent enzymatic steps, including oxidative deamination, lead to the formation of a reactive cyclic imine intermediate, Δ¹-pyrroline. rsc.org This intermediate can then undergo further reactions, such as Mannich-type condensations with other molecules, to generate the diverse range of 2-substituted pyrrolidine alkaloids observed in nature. rsc.org The specific side chains found on the pyrrolidine ring are derived from other metabolic pathways, such as fatty acid biosynthesis, which provide the necessary carbon skeletons. researchgate.net

Stereochemical Aspects of Biosynthesis

The biosynthesis of alkaloids is often a highly stereospecific process, meaning that the enzymes involved catalyze reactions that produce a single, specific stereoisomer of the final product. nih.govnih.govscispace.com This stereochemical control is crucial, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov

Enzymes such as reductases play a key role in establishing the stereochemistry of the final alkaloid. nih.govscispace.comoup.com For example, in the biosynthesis of tropane (B1204802) alkaloids, which also feature a nitrogen-containing ring system, two different tropinone (B130398) reductases catalyze the reduction of a carbonyl group to produce two different stereoisomers. nih.govscispace.comoup.com This demonstrates how enzymatic control at specific biosynthetic steps can lead to stereochemical diversity.

Studies on the biosynthesis of pyrrolizidine (B1209537) alkaloids, a related class of compounds, have utilized isotopically labeled precursors to trace the stereochemical course of the enzymatic reactions. psu.edursc.orgpsu.edu These experiments have revealed the stereospecific removal and addition of hydrogen atoms by enzymes, which ultimately determines the final stereochemistry of the alkaloid. psu.edursc.org The enzymes involved in these pathways exhibit strict stereocontrol, ensuring the production of the correct biologically active isomer. nih.gov

Advanced Synthetic Methodologies for 2 3 Methylbutyl Pyrrolidine and Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 2-(3-Methylbutyl)pyrrolidine, this involves the creation of the stereocenter at the second position of the pyrrolidine (B122466) ring with a high degree of stereochemical control.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. d-nb.info This strategy transfers the inherent chirality of the starting material to the target molecule, providing an effective route to optically active products.

(S)-Malic acid is a versatile chiral building block used in the synthesis of various pyrrolidine alkaloids. researchgate.netnih.gov A general approach involves the transformation of (S)-malic acid into a suitable intermediate, such as a chiral succinate (B1194679) derivative. For instance, diastereoselective methylation of dimethyl (S)-malate, followed by reductive de-hydroxylation, can yield chiral methylsuccinates. nih.gov These intermediates can then be further elaborated through reduction, functional group manipulation, and cyclization with a suitable amine to form the pyrrolidine ring. While specific literature for 2-(3-Methylbutyl)pyrrolidine from this exact precursor is not prevalent, the synthesis of (R)-3-methylpyrrolidine alkaloids from (S)-malic acid demonstrates the viability of this approach for establishing stereocenters in the pyrrolidine core. researchgate.netnih.gov

Similarly, chiral lactones like (S)-4,5-dihydro-3-methyl-2(3H)furanone serve as precursors for substituted pyrrolidines. The synthesis of (S)-3-Methyl-N-(3-methylbutyl)pyrrolidine has been achieved starting from this chiral furanone. researchgate.net The strategy typically involves reduction of the lactone, bromination, and subsequent ring-closure with the appropriate amine (in this case, 3-methylbutylamine) to yield the target pyrrolidine with a high enantiomeric excess. researchgate.net

Table 1: Examples of Chiral Pool Synthesis for Pyrrolidine Scaffolds

| Starting Material | Intermediate/Key Step | Target Compound Class | Reference |

|---|---|---|---|

| (S)-Malic Acid | Dimethyl (R)-2-methylsuccinate | (R)-3-Methylpyrrolidine Alkaloids | researchgate.netnih.gov |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and widely adopted method for synthesizing chiral molecules.

Asymmetric organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful tool in organic synthesis. unibo.itnih.gov L-proline, a naturally occurring chiral amino acid, is a privileged organocatalyst renowned for its ability to facilitate a wide range of asymmetric transformations. mdpi.comrsc.org Its catalytic activity stems from its secondary amine, which can form nucleophilic enamines with carbonyl compounds, and its carboxylic acid group, which can activate electrophiles through hydrogen bonding. unibo.it

The synthesis of 2-substituted pyrrolidines can be achieved via L-proline-catalyzed reactions, such as the Michael addition of aldehydes or ketones to nitroolefins. scbt.com This reaction constructs the carbon backbone of the pyrrolidine ring, with the stereochemistry being directed by the chiral catalyst. Subsequent reduction of the nitro group and reductive cyclization would yield the desired 2-substituted pyrrolidine. The development of various proline-based organocatalysts, including prolinamides and diarylprolinol silyl (B83357) ethers, has further expanded the scope and efficiency of these transformations. unibo.itnih.gov

Table 2: L-Proline and Derivatives in Asymmetric Synthesis

| Catalyst | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| L-Proline | Intermolecular Aldol (B89426) Reaction | Chiral Aldols | Seminal work in organocatalysis | mdpi.comnih.gov |

| Diarylprolinol Silyl Ethers | Functionalization of Aldehydes | Asymmetric Aldehydes | High enantioselectivity | nih.gov |

Transition-metal catalysis, particularly with palladium, offers robust and versatile methods for constructing heterocyclic rings with high stereocontrol. nih.gov Palladium-catalyzed reactions can create complex pyrrolidine structures through intramolecular cyclization processes. researchgate.net

One such strategy is the palladium(II)-catalyzed enantioselective cyclization of substrates containing a tethered amine nucleophile and an alkene. nih.gov This process involves an initial intramolecular nucleopalladation, where the amine attacks the alkene coordinated to the chiral palladium catalyst, forming the pyrrolidine ring and a Pd(II)-alkyl intermediate. This intermediate can then be trapped by another nucleophile to yield a highly functionalized pyrrolidine product with excellent enantio- and diastereoselectivity. nih.gov Another approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which delivers 3-aryl pyrrolidines and demonstrates the utility of palladium in modifying existing pyrroline (B1223166) cores. researchgate.net These methods provide direct access to complex pyrrolidines that are valuable in biological studies. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Pyrrolidine Derivatives

| Reaction Type | Catalyst System | Substrate | Product Features | Reference |

|---|---|---|---|---|

| Enantioselective Cyclization | Pd(II) with chiral ligand | ortho-Vinyl phenol (B47542) with tethered amine | Complex pyrrolidines, high enantioselectivity | nih.gov |

| Pyrroline Hydroarylation | Palladium catalyst | N-Alkyl pyrroline and aryl halide | 3-Aryl pyrrolidines | researchgate.net |

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile) is one of the most powerful and convergent methods for the stereocontrolled synthesis of the pyrrolidine ring. nih.govnih.gov This reaction can form multiple stereocenters simultaneously with a high degree of diastereoselectivity. rsc.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde. nih.gov The stereochemical outcome of the cycloaddition is influenced by the geometry of the azomethine ylide and the nature of both the ylide and the dipolarophile. By choosing appropriate chiral starting materials or catalysts, this method can be rendered enantioselective. This strategy is highly effective for constructing polysubstituted pyrrolidines, including those with quaternary centers. nih.govresearchgate.net The reaction's efficiency and stereoselectivity make it a cornerstone in the synthesis of complex proline analogues and other highly functionalized pyrrolidine derivatives. rsc.orgresearchgate.net

Asymmetric Catalysis in Pyrrolidine Ring Formation

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a one-pot fashion to form a single product that incorporates the substantial majority of the atoms from the reactants. rug.nlnih.gov MCRs are characterized by their high atom economy, operational simplicity, and efficiency in generating molecular complexity and diversity. researchgate.netbeilstein-journals.org

While a direct MCR for 2-(3-Methylbutyl)pyrrolidine is not explicitly detailed, MCRs are widely used to generate diverse pyrrolidine scaffolds. For example, isocyanide-based MCRs like the Ugi or Passerini reactions can produce linear precursors which, through subsequent cyclization reactions (known as Ugi/cyclization or Passerini/cyclization strategies), can yield a variety of heterocyclic structures, including pyrrolidines. nih.govbeilstein-journals.org The Petasis borono-Mannich reaction is another powerful three-component reaction involving an aldehyde, an amine, and a boronic acid to synthesize substituted amines, which can be precursors to pyrrolidine rings. researchgate.net The ability to vary the multiple starting materials allows for the rapid generation of libraries of substituted pyrrolidines for screening in drug discovery and other applications. nih.gov

Table 4: Overview of Relevant Multicomponent Reactions

| Reaction Name | Components | Initial Product | Relevance to Pyrrolidines | Reference |

|---|---|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide | Post-cyclization strategies can form pyrrolidine rings | nih.govbeilstein-journals.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Precursors for cyclization into heterocyclic scaffolds | nih.gov |

Reductive Amination Strategies for N-Substituted Pyrrolidines

Reductive amination stands as one of the most efficient and widely utilized methods for the formation of C-N bonds and is a cornerstone in the synthesis of N-substituted pyrrolidines. nih.gov This strategy typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. The versatility of this reaction allows for the construction of the pyrrolidine ring from various precursors.

A prominent approach involves the intramolecular reductive amination of γ-amino ketones. For a compound like 2-(3-Methylbutyl)pyrrolidine, a suitable precursor would be a 1-amino-7-methyl-4-octanone. The initial intramolecular condensation forms a cyclic imine, which is then reduced in situ to the target pyrrolidine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the ketone.

Another powerful variant is the reductive amination of γ-nitro carbonyl compounds. organic-chemistry.orgacs.org This one-pot process combines the reduction of a nitro group to a primary amine with a subsequent intramolecular reductive amination. For instance, 7-methyl-1-nitrooctan-4-one can be subjected to catalytic hydrogenation. Under these conditions, the nitro group is reduced to an amine, which spontaneously cyclizes with the ketone; the resulting imine is then hydrogenated over the same catalyst (e.g., Palladium on carbon, Pd/C) to yield the 2-substituted pyrrolidine. organic-chemistry.orgacs.org This cascade approach is highly efficient as it combines multiple transformations in a single operation.

Biocatalytic approaches are also emerging as powerful tools for the stereoselective synthesis of pyrrolidines. Transaminases and imine reductases (IREDs) can catalyze the reductive amination of suitable ketone precursors with high enantioselectivity. nih.govacs.org For example, a transaminase can be used to convert an ω-chloroketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form an enantiomerically enriched 2-substituted pyrrolidine. nih.govacs.org This method offers access to specific stereoisomers, which is often a critical requirement for pharmaceutical applications. nih.gov

Table 1: Comparison of Reductive Amination Strategies for Pyrrolidine Synthesis

| Strategy | Precursor Type | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Intramolecular Reductive Amination | γ-Amino Ketone | NaBH₃CN, NaBH(OAc)₃ | Mild conditions, high yields |

| Cascade from Nitro Compounds | γ-Nitro Ketone | H₂, Pd/C; Raney Nickel | One-pot synthesis, atom economy |

| Biocatalytic Amination | ω-Halo Ketone | Transaminases, Imine Reductases | High enantioselectivity |

| From Diketones | 1,4-Diketone | Primary Amine, H₂, Ir-catalyst | Good yields and stereoselectivities |

Alternative and Emerging Synthetic Routes (e.g., Redox-neutral α-functionalization)

While reductive amination is a robust method, research continues to explore novel synthetic strategies that offer alternative reactivity, improved efficiency, or access to different substitution patterns.

Redox-neutral α-functionalization has emerged as an innovative approach. This strategy avoids the need for external oxidants or reductants by coupling two or more reactions where the substrate itself undergoes both oxidation and reduction steps. For the synthesis of α-substituted pyrrolidines, a reaction can be designed where the pyrrolidine nitrogen is arylated and the α-position is functionalized in a single, metal-free, three-component reaction. thieme-connect.com For example, pyrrolidine can react with a p-quinone monoacetal, which serves as both an arylation agent and a formal oxidant, to generate an N-aryliminium ion intermediate in situ. rsc.orgacs.orgnih.gov This reactive intermediate can then be trapped by a suitable nucleophile, such as a boronic acid, to introduce a substituent at the α-position, yielding a 2-substituted N-aryl-pyrrolidine. acs.orgnih.gov

Direct C-H Amination represents another frontier in pyrrolidine synthesis, offering a highly atom-economical route by converting C-H bonds directly into C-N bonds. nih.govnih.govacs.org Intramolecular C-H amination of aliphatic azides or amides, catalyzed by transition metals like iron, copper, or palladium, can provide direct access to the pyrrolidine ring. nih.govorganic-chemistry.orgnih.govacs.org For example, an appropriately substituted alkyl azide (B81097) can be converted into a pyrrolidine via an iron-catalyzed reaction that proceeds through a nitrene intermediate, which then inserts into a δ C-H bond. nih.gov These methods are powerful for creating complex structures from simple, linear precursors. nih.gov

Other emerging routes include:

Photo-promoted Ring Contraction: A novel strategy involves the ring contraction of readily available pyridines. A photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives, offering a completely new synthetic disconnection. nih.gov

Transaminase-Triggered Cyclizations: As mentioned in the biocatalytic context, starting from commercially available ω-chloroketones, transaminases can be used to generate chiral amines that cyclize spontaneously. This method provides excellent enantiomeric excesses for 2-substituted pyrrolidines. nih.govacs.org

Table 2: Overview of Emerging Synthetic Routes to Pyrrolidines

| Method | Key Transformation | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Redox-Neutral α-Functionalization | Tandem N-arylation and α-C-H functionalization | p-Quinone monoacetal | Metal-free, three-component reaction |

| Catalytic C-H Amination | Intramolecular C-H bond insertion | Fe, Cu, or Pd complexes | High atom economy, direct conversion |

| Ring Contraction | Photo-promoted rearrangement of pyridines | Silylborane, light | Access from abundant feedstocks |

| Enzymatic Cyclization | Transamination followed by intramolecular substitution | Transaminase | High enantioselectivity, mild conditions |

Synthetic Efficiency and Scalability in Research Contexts

The transition of a synthetic method from a laboratory curiosity to a practical tool depends heavily on its efficiency and scalability. For pyrrolidine synthesis, particularly in the context of producing intermediates for drug discovery, the ability to produce material on a multigram or even kilogram scale is paramount. acs.org

Many classical methods for pyrrolidine synthesis, while effective on a small scale, face challenges when scaled up. chemheterocycles.com For instance, reactions requiring pyrophoric reagents like sec-butyllithium (B1581126) are often avoided in large-scale synthesis due to safety concerns. google.com Similarly, purification by chromatography, common in academic labs, is often impractical and costly for large quantities of material. chemheterocycles.com

Therefore, the development of scalable synthetic routes focuses on several key principles:

Use of Readily Available and Inexpensive Starting Materials: Routes that begin from bulk chemicals are preferred. nih.gov

Operational Simplicity: One-pot reactions or cascade sequences that minimize intermediate isolation steps are highly desirable as they reduce waste, time, and cost. acs.org

Robust and Reproducible Conditions: The reaction should be insensitive to minor fluctuations in conditions and give consistent yields upon scale-up.

Safety: Reagents and reaction conditions must be manageable on a large scale. For example, catalytic hydrogenation is often preferred over the use of stoichiometric metal hydrides.

Purification: The desired product should ideally be isolable by crystallization or distillation rather than chromatography.

Recent studies have demonstrated the scalability of several modern synthetic approaches. For instance, certain biocatalytic methods have been applied on scales exceeding 100 kg for the synthesis of active pharmaceutical ingredients (APIs). nih.gov A synthesis of spirocyclic pyrrolidines was successfully scaled up to the 100-gram level by optimizing a sequence involving a bromine-mediated cyclization. acs.orgnih.gov The development of a process for a complex proline derivative resulted in the production of 7.5 kg of material, highlighting the extensive process research required to translate a synthetic route to a large scale. acs.org Even newly developed cascade reactions are often evaluated for their scalability early on, with successful scale-up to the millimole (e.g., 2.5 mmol) scale being a key proof of concept. acs.org These examples underscore the importance of considering efficiency and scalability from the outset of synthetic route design.

Chemical Transformations and Functionalization of 2 3 Methylbutyl Pyrrolidine

Regioselective and Stereoselective Functionalization of the Pyrrolidine (B122466) Ring

The functionalization of the pyrrolidine ring of 2-(3-Methylbutyl)pyrrolidine can be directed to specific positions (regioselectivity) and can control the three-dimensional arrangement of the new functional group (stereoselectivity). These selective transformations are crucial for synthesizing complex molecules with desired biological activities.

Stereoselective synthesis methods are broadly categorized based on the starting material. One approach involves utilizing a pre-existing chiral pyrrolidine ring and performing functionalization, while the other focuses on the stereoselective cyclization of acyclic precursors to form the desired optically pure pyrrolidine derivative mdpi.comnih.gov.

A variety of stereoselective methods have been developed for the synthesis of pyrrolidine derivatives which are precursors to various drugs mdpi.comnih.govcitedrive.comresearchgate.net. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the synthesis of many pyrrolidine-containing drugs starts from optically pure cyclic precursors like proline or 4-hydroxyproline, which are then functionalized mdpi.comresearchgate.net.

Modification of the N-Substituent (3-Methylbutyl group)

While the official IUPAC name is 2-(3-Methylbutyl)pyrrolidine, this compound is also referred to as N-(3-Methylbutyl)pyrrolidine in some contexts nist.gov. The 3-methylbutyl group attached to the nitrogen atom of the pyrrolidine ring can also be a target for chemical modification. These modifications can influence the compound's physical properties, such as its lipophilicity and basicity, as well as its biological activity.

Derivatization for Enhanced Bioactivity and Probe Development

The pyrrolidine scaffold is a key component in a vast array of biologically active compounds, including alkaloids and pharmaceuticals mdpi.comnih.gov. Derivatization of 2-(3-Methylbutyl)pyrrolidine by introducing various functional groups can lead to the development of new compounds with enhanced or novel biological activities. The exploration of these derivatives is a common strategy in drug discovery to identify potent and selective therapeutic agents.

The synthesis of pyrrolidine derivatives as precursors for drugs is a significant area of research mdpi.comnih.govresearchgate.net. These derivatives often serve as key intermediates in the total synthesis of complex natural products and novel pharmaceutical agents.

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of chemical reactions involving 2-(3-Methylbutyl)pyrrolidine is fundamental for optimizing reaction conditions, predicting product outcomes, and designing new synthetic methodologies.

Mechanistic studies on the synthesis of pyrrolidines often involve both experimental and computational approaches nih.govbeilstein-journals.org. For instance, the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines has been investigated through experimental studies and density functional theory (DFT) calculations nih.gov. Such studies provide insights into the reaction pathways, intermediates, and transition states involved in the formation of the pyrrolidine ring.

Furthermore, computational studies, such as DFT calculations, have been employed to explore the mechanistic aspects of reactions involving pyrrolidine derivatives, providing a deeper understanding at the molecular level beilstein-journals.orgmdpi.com. These investigations help in elucidating the factors that control the regioselectivity and stereoselectivity of the reactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Pyrrolidine (B122466) Core Stereochemistry on Biological Activity

The pyrrolidine ring is a five-membered, non-planar, saturated heterocycle that can exhibit a phenomenon known as "pseudorotation," allowing it to adopt various conformations. researchgate.net The presence of stereogenic centers on the pyrrolidine ring significantly influences the molecule's three-dimensional geometry, which in turn is a critical determinant of its biological activity. researchgate.netnih.gov The spatial orientation of substituents on the chiral carbons of the ring can lead to different stereoisomers (enantiomers or diastereomers), which often exhibit distinct pharmacological profiles. nih.gov

This stereoselectivity arises from the specific, three-dimensional nature of biological targets like receptors and enzymes, which are themselves chiral. nih.gov Consequently, different stereoisomers of a pyrrolidine-containing drug candidate can have varied binding affinities and efficacies at the target site. nih.gov For instance, the stereochemistry at the carbon atoms of the pyrrolidine ring is a key feature that medicinal chemists exploit to achieve target selectivity and optimize biological activity. nih.gov The ability to control the stereochemistry allows for a more efficient exploration of the pharmacophore space, enhancing the potential for specific and potent interactions with biological macromolecules. researchgate.net

| Feature | Description | Impact on Biological Activity |

| Chirality | The pyrrolidine ring in substituted compounds like 2-(3-Methylbutyl)pyrrolidine contains at least one stereocenter (C2), leading to different stereoisomers. | Different isomers can exhibit varied binding affinities and efficacies due to the chiral nature of biological targets. nih.gov |

| Ring Pucker | The non-planar pyrrolidine ring can adopt different puckered conformations (envelope or twist). | The specific conformation influences the spatial arrangement of substituents, affecting how the molecule fits into a binding site. nih.gov |

| Substituent Orientation | Substituents can be oriented in either axial or equatorial positions relative to the ring. | The orientation of key functional groups is critical for establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. researchgate.net |

Influence of the 3-Methylbutyl Side Chain on Receptor Binding and Target Interactions

The 3-methylbutyl group, also known as an isoamyl or isopentyl group, attached at the C2 position of the pyrrolidine ring plays a significant role in modulating receptor binding and target interactions, primarily through hydrophobic interactions. The length, branching, and conformational flexibility of such alkyl side chains are critical for the affinity and efficacy of many ligands.

Longer carbon side chains generally lead to stronger hydrophobic interactions with nonpolar pockets within a receptor's binding site, which can result in a better binding affinity. nih.gov The branched nature of the 3-methylbutyl group can also be crucial. For example, in studies of cannabinoid receptors, a branched dimethyl moiety on a side chain was found to mediate important hydrophobic interactions with specific amino acid residues (Phe3.36 and Val6.51) necessary for receptor activation. nih.govacs.org This suggests that the branching of the 3-methylbutyl group in 2-(3-Methylbutyl)pyrrolidine could similarly provide a key "foothold" in a binding pocket, facilitating a conformational change in the receptor that leads to its activation. nih.govacs.org The size and shape of the receptor's binding cavity, defined by specific amino acid residues, are key determinants in how the alkyl side chain is accommodated and its subsequent effect on receptor function. nih.govacs.org

Substituent Effects at Different Positions of the Pyrrolidine Ring (N1, C2, C3, C5) on Pharmacological Profiles

The pharmacological profile of pyrrolidine derivatives can be finely tuned by introducing various substituents at different positions around the ring.

N1 Position: The nitrogen atom of the pyrrolidine ring is a privileged site for substitution, largely due to its nucleophilicity. nih.gov In fact, a significant majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N1 position. nih.gov These N-substituents can have a profound impact on a compound's biological activity. For example, in a series of spiropyrrolidine-thiazolo-oxindole derivatives, the nature of the N-substituted groups was found to affect enzyme function. frontiersin.orgnih.gov Unsubstituted pyrrolidine nitrogens (secondary amines) often result in weaker agonists compared to their tertiary amine counterparts. nih.gov

C2 Position: Substituents at the C2 position, such as the 3-methylbutyl group, directly influence the molecule's interaction with the binding site, as discussed above. Additionally, substituents at this position can affect the basicity of the pyrrolidine nitrogen, which can alter the compound's pharmacokinetic properties and its ability to form ionic interactions. nih.gov

C3 Position: The C3 position is another critical site for modification. SAR analyses have revealed that substituents at this position can strongly influence certain biological activities. For instance, in a study of pyrrolidine-2,5-dione derivatives, the nature of the C3 substituent was a key determinant of anticonvulsant activity. nih.gov Specifically, compounds with 3-benzhydryl or 3-isopropyl groups showed the most favorable protection in one anticonvulsant test, while 3-methyl and unsubstituted derivatives were more active in another, highlighting how subtle changes at this position can alter the pharmacological profile. nih.gov

| Position | Type of Substituent | Observed Effect on Pharmacological Profile |

| N1 | Various alkyl and aryl groups | N-substitution is common in approved drugs and can significantly affect enzyme function and receptor agonism. nih.govfrontiersin.orgnih.gov |

| C2 | Alkyl chains (e.g., 3-methylbutyl) | Influences hydrophobic interactions and receptor binding affinity; can also modulate the basicity of the ring nitrogen. nih.govnih.gov |

| C3 | Benzhydryl, isopropyl, methyl | Strongly affects anticonvulsant activity, with different substituents favoring different activity profiles. nih.gov |

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for understanding and predicting the SAR of novel compounds, thereby accelerating the drug discovery process. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). nih.gov This technique helps to elucidate the mode of interaction between a ligand and the key amino acid residues within a protein's binding site. nih.govbohrium.com For pyrrolidine derivatives, docking studies can reveal how the compound fits into the active site of its target, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts that are responsible for its biological activity. mdpi.com The results of docking simulations, often expressed as a "docking score" or binding energy, can help rationalize the observed activity of a series of compounds and guide the design of new analogs with improved potency. nih.govresearchgate.net

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.com In a typical QSAR study, various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For pyrrolidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govbohrium.com These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.govbohrium.com For example, a contour map might indicate that a bulky, electron-donating group in a specific location would increase potency. These insights provide a strong basis for the rational design of new, more potent inhibitors based on the pyrrolidine scaffold. nih.gov The statistical robustness and predictive power of QSAR models are rigorously assessed through internal and external validation procedures. nih.govbohrium.com

Biological Activities and Pharmacological Relevance of 2 3 Methylbutyl Pyrrolidine and Its Analogues

Antimicrobial Activities

Analogues of 2-(3-Methylbutyl)pyrrolidine, especially those incorporating the pyrrolidine-2,3-dione (B1313883) core, have emerged as a promising class of antimicrobial agents. nih.govnih.gov These compounds are being investigated as potential solutions to the growing threat of antimicrobial resistance and the challenge of bacterial biofilms, which are notoriously resistant to conventional antibiotic treatments. nih.govrsc.org

Pyrrolidine (B122466) derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A significant focus of research has been on their efficacy against resilient pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Pseudomonas aeruginosa. nih.govnih.gov

Notably, a library of novel 2,3-pyrrolidinedione analogues demonstrated potent anti-biofilm properties against S. aureus and MRSA. nih.govnih.gov Certain N-aryl, N-p-fluoro-aryl, and N-pentyl analogues were identified as particularly promising due to their ability to inhibit biofilm formation at concentrations that were not lethal to the planktonic (free-floating) bacteria. nih.gov This suggests a mechanism that interferes with biofilm development rather than outright killing the bacteria, which is a valuable strategy for developing adjuvants to existing antibiotic therapies. nih.gov For instance, some analogues displayed over 80% biofilm inhibition at a concentration of 40 μM while having modest minimum inhibitory concentrations (MIC) of 16–32 μg/mL against planktonic bacteria. nih.gov

The mechanism of action for some pyrrolidine analogues has been explored. One study identified pyrrolidine-2,3-diones as competitive inhibitors of P. aeruginosa PBP3, a penicillin-binding protein essential for maintaining the bacterial cell wall. nih.gov This inhibition disrupts cell wall synthesis, leading to antibacterial effects. nih.govresearchgate.net The enol moiety within the pyrrolidine-2,3-dione structure has been found to be essential for its antimicrobial activity. rsc.orgsemanticscholar.org

| Compound Class | Target Organism | Observed Activity | Source |

|---|---|---|---|

| N-pentyl 2,3-pyrrolidinedione analogue | S. aureus | Promising biofilm inhibition at 5 μM | nih.gov |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa | Inhibition of PBP3; antibacterial activity in the presence of a permeabilizer | nih.gov |

| trans-cyclohexyl dimeric pyrrolidine-2,3-dione | MSSA strains | Potent antimicrobial activity (single-digit MIC values) and significant anti-biofilm activity (MBEC of 16 μg/mL) | semanticscholar.org |

| Azo-derivatives of pyrrolidine-2,5-dione | S. aureus, V. cholerae | Moderate antibacterial activity (MIC = 16–64 µg/mL) | scispace.com |

The pharmacological relevance of pyrrolidine analogues extends to antifungal and antiviral applications. The 2,3-pyrrolidinedione skeleton, inspired by natural products like tetramic acids, has been investigated for its activity against fungal pathogens. nih.gov

Research has shown that certain substituted 2,3-pyrrolidinedione analogues exhibit significant antimicrobial activity against Candida albicans, a common opportunistic fungal pathogen. nih.govmdpi.com The efficacy of the most promising compound was found to be comparable to that of chlorhexidine, a widely used antiseptic. nih.gov Other studies have synthesized novel tricyclic flavonoids incorporating a pyrrolidine ring structure that demonstrated efficiency against various Candida species, including C. albicans and C. glabrata. mdpi.com

In the realm of antiviral research, various pyrrolidine-containing scaffolds have been explored. Analogues based on the 7H-pyrrolo[2,3-d]pyrimidine core structure have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). mdpi.com While the precise molecular target of these compounds is still under investigation, they represent a new chemotype for designing small molecules against this significant group of human pathogens. mdpi.com Other studies have noted the general antiviral potential of microbial natural products, some of which contain heterocyclic structures related to pyrrolidine, against a range of viruses including Hepatitis B, Herpes Simplex Virus (HSV), and SARS-CoV-2. mdpi.com

Anticancer and Cytotoxic Activities

Pyrrolidine derivatives are a significant class of compounds in oncology research, with a vast number of synthetic analogues demonstrating potent cytotoxic activities against various cancer cell lines. bohrium.comnih.gov The structural versatility of the pyrrolidine ring allows for extensive derivatization, leading to compounds with improved potency and selectivity. bohrium.comnih.gov

A wide range of pyrrolidine analogues has been synthesized and evaluated for antiproliferative activity against numerous human cancer cell lines. For example, novel 2-(het)arylpyrrolidine derivatives have shown cytotoxicity, and spiro[pyrrolidine-3,3-oxindoles] have demonstrated growth inhibition against MCF-7 breast cancer cells. nih.gov Similarly, a library of glycopyrrolidine compounds was synthesized, with one candidate, RPRR210, showing potent anticancer activity by inducing cell cycle arrest and apoptosis in lung and pancreatic cancer cell lines while being nontoxic to normal cells. nih.gov

Derivatives bearing a 3,4,5-trimethoxyphenyl moiety attached to a pyrrolidone core have also been investigated. mdpi.com Within this series, compounds incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed enhanced anticancer activity against human A549 lung epithelial cells, with viability reductions to 28.0% and 29.6%, respectively. mdpi.com Another study found that certain substituted pyrrolidines were potent inhibitors of cell proliferation in HCT116 and HL60 cell lines, with IC50 values as low as 4 μM. researchgate.net

| Compound Analogue | Cancer Cell Line | Activity (IC50 / % Inhibition) | Source |

|---|---|---|---|

| Substituted Pyrrolidines (3h, 3k) | HCT116 (Colon), HL60 (Leukemia) | IC50 ≈ 4 μM | researchgate.net |

| Glycopyrrolidine (RPRR210) | Lung and Pancreatic Cancer Cells | Potent anticancer activity, induced apoptosis | nih.gov |

| Pyrrolidone-oxadiazolethione derivative | A549 (Lung) | Reduced cell viability to 28.0% | mdpi.com |

| Pyrrolidone-aminotriazolethione derivative | A549 (Lung) | Reduced cell viability to 29.6% | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 values in the range of 2.5–20.2 µM | nih.gov |

The anticancer effects of pyrrolidine analogues are often attributed to their ability to interfere with specific molecular pathways crucial for cancer cell proliferation and survival. A key strategy in modern cancer therapy is to target signaling pathways that are hyperactivated in tumor cells. nih.govdrugtargetreview.com

Several pyrrolidine derivatives have been developed as potent kinase inhibitors. For instance, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were designed as multi-target inhibitors of receptor tyrosine kinases, showing high inhibitory potency against both VEGFR-2 and PDGFRβ, which are crucial for tumor angiogenesis. nih.gov Another study led to the discovery of a 3(S)-thiomethyl pyrrolidine analogue as a novel inhibitor of ERK1/2, components of the MAPK cell-growth pathway. nih.gov Furthermore, hybrid compounds combining isatin (B1672199) and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated promising multi-kinase inhibitory effects against CDK2, EGFR, and Her2. nih.gov

While the prompt mentioned DNA binding and CXCR4 receptor antagonism, the provided search results focus more on kinase inhibition as the primary mechanism for the anticancer activity of these specific pyrrolidine analogues.

Neurobiological Effects

Beyond antimicrobial and anticancer applications, pyrrolidine-containing structures are also investigated for their effects on the central nervous system. The pyrrolidine scaffold is present in molecules designed to treat neurological disorders.

One area of investigation is anticonvulsant activity. Structure-activity relationship (SAR) studies of N-substituted acetamide (B32628) derivatives of pyrrolidine-2,5-dione have identified compounds with protective effects in various seizure models. The activity was found to be influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine fragment attached. nih.gov

Additionally, the pyrrolidin-2-one nucleus has been used as a foundational structure for designing potential anti-Alzheimer's agents. researchgate.net Based on the structure of donepezil, a major drug used for Alzheimer's disease, researchers have synthesized N-benzylated pyrrolidin-2-one derivatives. These new compounds were designed to mimic the key functional interactions of the established drug, and some have displayed excellent anti-Alzheimer's profiles in pharmacological evaluations. researchgate.net

Nicotine-like Synaptotropic Actions (for pyrrolidine itself)

The pyrrolidine ring is a core structural component of nicotine (B1678760), a well-known tertiary amine composed of both a pyridine (B92270) and a pyrrolidine ring. (S)-nicotine, the primary psychoactive component in tobacco, exhibits a high binding affinity for nicotinic cholinergic receptors (nAChRs), leading to the release of various neurotransmitters, most notably dopamine. This interaction is responsible for the complex pharmacological effects of nicotine, including stimulation, pleasure, and reduction of stress and anxiety. The synaptotropic actions of nicotine are linked to its ability to modulate arousal and mood. While research on pyrrolidine-substituted nicotine analogs has been conducted to explore their synthesis and pharmacology, the specific nicotine-like synaptotropic actions of 2-(3-methylbutyl)pyrrolidine are not extensively detailed in the available literature. However, the foundational role of the pyrrolidine moiety in the pharmacological profile of nicotine suggests that its derivatives may interact with the nervous system.

Influence on Nervous System

Pyrrolidine derivatives have demonstrated a wide range of effects on the nervous system. Some naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are potent neuroexcitatory amino acid agonists that activate glutamate (B1630785) receptors in the central nervous system (CNS). Another example is domoic acid, an analog of kainic acid, which is a neurotoxin that can cause seizures and memory impairment through its potent activation of kainate receptors in the CNS. frontiersin.org

Furthermore, synthetic cathinone (B1664624) derivatives containing a pyrrolidine ring, such as α-pyrrolidinopropiobutiophenone (α-PBP) and α-pyrrolidinopentiophenone (α-PVP), have been shown to produce long-lasting increases in locomotor activity and substitute for the discriminative stimulus effects of cocaine and methamphetamine, indicating their potential for abuse and addiction. nih.gov In contrast, other pyrrolidine derivatives have shown neuroprotective effects. For instance, Levetiracetam, an antiepileptic drug with a pyrrolidine core, has demonstrated neuroprotective effects in traumatic brain injury and diabetic neuropathy by modulating neurotransmitter release. mdpi.com Additionally, certain pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives have exhibited acetylcholinesterase inhibition activity, which is a key target in the management of Alzheimer's disease. frontiersin.org

Enzyme Inhibition Activities

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

A significant area of pharmacological research for pyrrolidine analogues is their potential as inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase. These enzymes are involved in the breakdown of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov

Several studies have demonstrated the efficacy of various pyrrolidine derivatives as inhibitors of these enzymes. For instance, N-acetylpyrrolidine derivatives have shown potential inhibitory activity against both α-glucosidase and α-amylase. nih.gov Similarly, a series of trans-chalcones containing a pyrrolidine ring were synthesized and found to have dual inhibitory effects against α-amylase and α-glucosidase, with some compounds exhibiting IC50 values below 50 μM. acs.org Another study on pyrrolidine derivatives identified a 4-methoxy analogue as a noteworthy inhibitor of both enzymes. nih.gov Dihydroxy pyrrolidine derivatives have also been reported to show potent α-glucosidase inhibitory activity, with some compounds being 3-4 times more potent than standard drugs. researchgate.net

| Compound/Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-acetylpyrrolidine-benzyl derivative (4a) | α-glucosidase | 0.52 ± 0.02 mM | nih.gov |

| N-acetylpyrrolidine-tosyl derivative (4b) | α-glucosidase | 1.64 ± 0.08 mM | nih.gov |

| Pyrrolidine-chalcone hybrid (Compound 3) | α-amylase | 14.61 ± 0.12 μM | acs.org |

| Pyrrolidine-chalcone hybrid (Compound 3) | α-glucosidase | 25.38 ± 2.09 μM | acs.org |

| 4-methoxy analogue (3g) | α-amylase | 26.24 μg/mL | nih.gov |

| 4-methoxy analogue (3g) | α-glucosidase | 18.04 μg/mL | nih.gov |

Cholinesterase and Carbonic Anhydrase Inhibition

Certain analogues of 2-(3-methylbutyl)pyrrolidine have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease. A study on a set of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed that some of these compounds exhibit promising inhibitory properties against both AChE and BChE. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. wikipedia.org While the direct inhibitory activity of 2-(3-methylbutyl)pyrrolidine on carbonic anhydrase is not well-documented, the broader class of compounds containing pyrrolidine moieties has been explored. For instance, a series of phenols incorporating tertiary amine and trans-pyridylethenyl-carbonyl moieties were found to strongly inhibit the β-carbonic anhydrase from Saccharomyces cerevisiae. nih.govresearchgate.net Further research is needed to specifically evaluate the carbonic anhydrase inhibitory potential of 2-(3-methylbutyl)pyrrolidine and its close analogues.

COX-1 and COX-2 Enzyme Modulation

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. researchgate.net The modulation of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There is currently a lack of specific research data on the modulation of COX-1 and COX-2 enzymes by 2-(3-methylbutyl)pyrrolidine or its direct analogues.

MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and pathological conditions like cancer and inflammation. nih.gov Various pyrrolidine-based compounds have been designed and evaluated as MMP inhibitors (MMPIs).

A series of pyrrolidine mercaptosulfides, 2-mercaptocyclopentane arylsulfonamides, and 3-mercapto-4-arylsulfonamido pyrrolidines have been shown to modulate the activities of several MMPs in the low nanomolar range, including MMP-2, MMP-13, and MMP-14. nih.gov These inhibitors demonstrated selectivity for certain MMPs over others. The sulphonyl pyrrolidine moiety has been identified as a potentially important fragment for MMP-2 inhibition. researcher.life Furthermore, cinnamoyl pyrrolidine derivatives have been described as inhibitors of MMP-2. nih.gov

| Compound/Derivative Class | MMP Target | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrrolidine mercaptosulfide derivatives | MMP-2 | ~2 to 50 nM | nih.gov |

| Pyrrolidine mercaptosulfide derivatives | MMP-13 | ~2 to 50 nM | nih.gov |

| Pyrrolidine mercaptosulfide derivatives | MMP-14 | ~4 to 60 nM | nih.gov |

| N-sulfonylamino acid derivative ([11C]39) | MMP-2 | 110 nM | mdpi.com |

| N-sulfonylamino acid derivative ([11C]39) | MMP-9 | 200 nM | mdpi.com |

Anti-inflammatory and Analgesic Properties

Several analogues of 2-(3-methylbutyl)pyrrolidine have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies. These compounds often target key enzymes and pathways involved in inflammation and pain signaling.

A novel pyrrolidone derivative, N-methoxy-3-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-pyrrolidone (E-5110), has shown potent anti-inflammatory and analgesic activities. nih.gov In animal models, its acute anti-inflammatory effect on carrageenin-induced paw edema was comparable to that of indomethacin (B1671933). nih.gov Furthermore, E-5110 was more effective than indomethacin at inhibiting pleural exudate volume and leukocyte infiltration in a reversed passive Arthus reaction. nih.gov In chronic inflammatory models, such as established adjuvant- and type II collagen-induced arthritis, E-5110's efficacy was similar to both indomethacin and piroxicam. nih.gov Its analgesic potency was also found to be similar to these reference drugs. nih.gov

Other pyrrolidine derivatives have also been investigated for their antinociceptive properties.

(+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875) was found to raise the threshold to ischemic pain in human volunteers. nih.gov

A series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides yielded compounds with high efficacy against pain responses in various mouse models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain. mdpi.com Compound 14 from this series also showed distinct anti-inflammatory activity in a carrageenan-induced inflammation model. mdpi.com

Pyrrolidinomorphinane derivatives, which fuse a pyrrolidine ring to a morphinane structure, completely inhibited writhing induced by acetic acid and acetylcholine in visceral pain models, an effect comparable to indometacin. researchgate.net

The succinimide (B58015) derivative ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) was shown to be a selective inhibitor of the COX-2 enzyme over COX-1, suggesting a safer profile for gastric issues. mdpi.com It also demonstrated significant in vivo anti-inflammatory activity in a carrageenan model. mdpi.com

The N-pyrrolylcarboxylic acid derivative 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid (compound 2f) , structurally related to Celecoxib, exhibited dose- and time-dependent analgesic properties in thermal and chemical pain models in rats. researchgate.net

These findings underscore the potential of the pyrrolidine scaffold in developing new anti-inflammatory and analgesic agents.

| Compound/Analogue Class | Model/Assay | Key Findings | Reference |

| E-5110 | Carrageenan paw edema (rats) | Acute anti-inflammatory activity similar to indomethacin. | nih.gov |

| Adjuvant- & collagen-induced arthritis | Suppressed chronic inflammation similar to indomethacin and piroxicam. | nih.gov | |

| (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875) | Ischemic pain (human volunteers) | Raised pain threshold. | nih.gov |

| Compound 14 (pyrrolidine-2,5-dione derivative) | Formalin, capsaicin, oxaliplatin (B1677828) pain models (mice) | High efficacy against tonic, neurogenic, and neuropathic pain. | mdpi.com |

| Pyrrolidinomorphinane derivatives | Acetic acid/acetylcholine writhing test | Completely inhibited visceral pain reactions. | researchgate.net |

| MAK01 (succinimide derivative) | In vitro COX-1/COX-2 inhibition | 3-fold more selective for COX-2 over COX-1. | mdpi.com |

| Compound 2f (N-pyrrolylcarboxylic acid derivative) | Plantar and formalin tests (rats) | Demonstrated significant analgesic properties. | researchgate.net |

Antioxidant Activities

The pyrrolidine ring and its analogues are also recognized for their antioxidant capabilities, which involve scavenging free radicals and chelating metals involved in oxidative processes.

Studies on bicyclic pyrrolidine derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment showed greater antioxidant activity compared to the standard ionol in in vitro experiments. researchgate.net These compounds were found to terminate chain reactions by chelating metals involved in the Fenton reaction and exhibited prolonged antioxidant activity under conditions of oxidative stress. researchgate.net

Derivatives of 3-pyrroline-2-one, a related γ-lactam ring structure, have also been synthesized and evaluated for their antioxidant potential. nih.govnih.gov In one study, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov Quantum chemistry calculations further suggested that this compound is an effective scavenger of hydroxyl radicals (HO˙) in both polar and non-polar environments, with a capability comparable to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.govnih.gov

Another study investigating a new series of pyrrolidin-2-one derivatives using the DPPH method found that most of the synthesized compounds were potent or moderate antioxidants. researchgate.net Similarly, pyrrolo[2,3-b]quinoxaline derivatives, which can be synthesized from pyrroline-2-one precursors, have demonstrated radical scavenging potential. rsc.org

| Compound/Analogue Class | Assay/Method | Key Findings | Reference |

| Bicyclic pyrrolidine derivatives | DPPH, FRAP, Metal Chelation | Greater activity than ionol; terminate chain reactions via metal chelation. | researchgate.net |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH Assay, Quantum Calculations | Most promising radical scavenger in its series; effective HO˙ scavenger. | nih.govnih.gov |

| Pyrrolidin-2-one derivatives | DPPH Method | Most synthesized compounds showed potent or moderate antioxidant activity. | researchgate.net |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH Assay | Demonstrated potential as radical scavengers. | rsc.org |

Other Reported Biological Activities (e.g., anticonvulsant, antimalarial, antidepressant)

The structural versatility of the pyrrolidine scaffold has led to the discovery of analogues with diverse central nervous system and anti-infective properties.

Anticonvulsant Activity: The pyrrolidine core is central to several established and experimental anticonvulsant drugs. drugs.com Novel pyrrolidin-2-one derivatives have shown promise in preclinical seizure models. nih.gov

The compound EP-40 significantly reduced the incidence of seizures in the maximal electroshock (MES) test. nih.gov

Compounds EP-42 and EP-46 demonstrated activity in the pentetrazole (PTZ)-induced seizure model. nih.gov The mechanism for these derivatives may be linked to their affinity for serotonergic or α1-adrenergic receptors, as well as potential GABA-ergic activity. nih.gov Furthermore, hybrid molecules based on the pyrrolidine-2,5-dione frame, combining structural elements of known antiepileptic drugs like ethosuximide (B1671622) and levetiracetam, have shown a broad spectrum of protection and a better safety profile in animal models. nih.gov

Antimalarial Activity: In the search for new treatments against resistant strains of Plasmodium falciparum, the parasite responsible for the majority of malaria deaths, pyrrolidine-containing compounds have been explored. nih.gov The addition of a basic pyrrolidine moiety to a 2,4-diaminopyrimidine (B92962) scaffold was found to dramatically increase antimalarial potency, with some compounds demonstrating activity equivalent to established drugs like hydroxychloroquine (B89500) and mefloquine. nih.gov Optimized compounds from this class showed good antimalarial activity (Pf IC50 of 0.05–0.06 μM) and high selectivity over mammalian cells. nih.gov

Antidepressant Activity: Certain pyrrolidine analogues have been evaluated for potential antidepressant effects. The compound ABT-200 , a pyrrolidine derivative, acts by antagonizing alpha-2 adrenergic receptors and inhibiting the neuronal uptake of norepinephrine. nih.gov It was found to be active in a rat model used to screen for putative antidepressant activity. nih.gov Additionally, some nootropic (memory-enhancing) drugs containing a pyrrolidinone structure, such as aniracetam , have been shown to reduce submissive behavior in animal models of depression, suggesting a potential link between memory enhancement and antidepressant action. nih.gov

Toxicity and Safety Profiles in Preclinical Studies

The preclinical safety evaluation of pyrrolidine derivatives is a critical step in their development as therapeutic agents. Studies on various analogues have provided initial insights into their toxicity profiles.

A comprehensive non-clinical safety program was conducted for pyrrolidine dithiocarbamate (B8719985) (PDTC) , an analogue evaluated for antiviral applications. nih.govresearchgate.net The program included single-dose and repeated-dosing studies in rodents for up to 28 days, using intranasal, oral, and intravenous administration routes. nih.gov These preclinical studies indicated that PDTC is a safe drug for further evaluation. researchgate.net

For the anti-inflammatory agent E-5110 , its ulcerogenic effect on the gastric mucosa of rats was found to be less than that of the reference drugs indomethacin and piroxicam, suggesting a favorable gastrointestinal safety profile. nih.gov

Toxicology studies on N-methyl-2-pyrrolidone (NMP) have shown it to have low acute toxicity via oral, dermal, and inhalation routes. europa.eu However, it has been reported to cause slight to moderate skin irritation in rabbits and guinea pigs, and eye irritation. europa.eu No evidence of skin sensitization was found in animal assays. europa.eu

The development of new drugs requires adherence to regulatory guidelines for nonclinical safety studies, which typically involve repeated-dose toxicity studies in at least two mammalian species (one non-rodent). fda.gov The duration of these animal studies should generally be equal to or longer than the proposed human clinical trials. fda.gov

| Compound | Species | Study Type | Key Safety/Toxicity Findings | Reference |

| Pyrrolidine dithiocarbamate (PDTC) | Rodents | Single & 28-day repeated dose | Comprehensive preclinical program indicated the drug was safe for further testing. | nih.govresearchgate.net |

| E-5110 | Rats | Ulcerogenic effect study | Less ulcerogenic effect on gastric mucosa compared to indomethacin and piroxicam. | nih.gov |

| N-methyl-2-pyrrolidone (NMP) | Rats, Mice, Rabbits, Guinea Pigs | Acute toxicity, irritation, sensitization | Low acute toxicity; causes skin and eye irritation; no evidence of skin sensitization. | europa.eu |

Computational and Theoretical Studies on 2 3 Methylbutyl Pyrrolidine and Pyrrolidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding the intrinsic properties of pyrrolidine (B122466) derivatives.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations that can interconvert. This conformational flexibility is crucial for its biological activity and role as a chiral auxiliary in synthesis.

Pseudorotational Processes: The pyrrolidine ring undergoes a low-energy conformational change known as pseudorotation, where the "pucker" of the ring moves around the five atoms. The two most common conformations are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced in opposite directions from the plane of the other three). Substituents on the ring, such as the 3-methylbutyl group at the C2 position, influence the preferred pucker. For instance, studies on 4-substituted prolines (a pyrrolidine derivative) have shown that bulky substituents like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn locks the ring into a specific puckered conformation (e.g., trans-endo for L-prolines) nih.gov.

N-H Axial/Equatorial Conformers: The hydrogen atom on the nitrogen can exist in either an axial or equatorial position relative to the ring's average plane. These two conformers have different energies and reactivity. The position of the C2 substituent influences the energetic preference for the N-H conformer, affecting the steric environment around the nitrogen atom.

Computational studies can map the potential energy surface of these conformational changes, identifying the most stable ground states and the energy barriers between them.

Quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions by calculating the structures and energies of transition states—the highest energy point along a reaction pathway. For pyrrolidine derivatives, this has been applied to understand their synthesis and reactivity.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition is a classic method for synthesizing the pyrrolidine ring nih.gov. Theoretical calculations can model the transition states of these reactions, explaining the observed regio- and stereoselectivity nih.gov. Density Functional Theory (DFT) calculations have been used to identify transition states and show that certain cycloaddition reactions proceed without zwitterionic intermediates researchgate.net.

Intramolecular Amination: In the copper-promoted synthesis of 2,5-disubstituted pyrrolidines, computational analysis of the transition state helps explain the high diastereoselectivity. The model predicts that placing a substituent in a pseudoequatorial position in the cyclic transition state is favored, leading to the formation of specific stereoisomers nih.gov. DFT calculations on copper-catalyzed C-H amination reactions have revealed complex free energy profiles involving spin state changes to elucidate the full mechanistic pathway acs.org.

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Density Functional Theory (DFT) | Identified transition states and ruled out the involvement of zwitterionic intermediates. | researchgate.net |

| Copper-Promoted Aminooxygenation | Transition State Modeling | Diastereoselectivity is controlled by the equatorial placement of substituents in the cyclic transition state. | nih.gov |

| Iridium-Catalyzed Dipolar Cycloaddition | Density Functional Theory (DFT) | Revealed a balance between asynchronicity and interaction energies in transition structures controlling selectivity. | acs.org |

| Copper-Catalyzed C-H Amination | Density Functional Theory (DFT) | Elucidated the free energy profile, including the necessity of a spin crossing for N-F bond cleavage. | acs.org |

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method (which accounts for electron correlation) and the basis set (the set of functions used to build molecular orbitals).

Method Selection: For pyrrolidine systems, Density Functional Theory (DFT) with functionals like B3LYP is a common choice, offering a good balance of accuracy and computational cost acs.orgnih.gov. However, for high accuracy, especially for small energy differences between conformers, results must be validated against more rigorous methods like explicitly correlated coupled cluster theory researchgate.net.

Basis Sets: The choice of basis set, such as the Pople-style 6-311G+(d,p) or triple-ζ basis sets, is crucial for obtaining reliable results acs.orgnih.gov. Larger basis sets provide more flexibility for describing the electron distribution, leading to more accurate energy and geometry predictions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing insights into the dynamic behavior of molecules and their complexes. For pyrrolidine derivatives, MD is primarily used to study their interactions with biological macromolecules. After a ligand is "docked" into a protein's binding site, MD simulations are run to assess the stability of the complex in a simulated physiological environment. Researchers monitor parameters like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound or if the protein's structure changes significantly nih.gov. These simulations, often run for nanoseconds, can confirm that the interactions observed in static docking models are maintained over time, strengthening the prediction of binding affinity nih.govresearchgate.nettandfonline.com.

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrrolidine derivative) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.net. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

Studies have used docking to investigate how pyrrolidine derivatives interact with various targets, including:

Myeloid cell leukemia-1 (Mcl-1) inhibitors for cancer therapy nih.govresearchgate.net.

Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease researchgate.net.

Cdk5/p25 complex inhibitors , also for Alzheimer's pathology nih.gov.

DNA and Bovine Serum Albumin (BSA) to study the binding of metal-complexed pyrrolidines nih.govresearchgate.net.

Docking studies reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, guiding the design of more potent and selective inhibitors nih.gov.

In Silico Prediction of Biological Activity and Drug-likeness

Before a compound is synthesized, its potential as a drug can be evaluated using computational models that predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T).